molecular formula C20H25N3O4S B5141724 N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide

货号 B5141724
分子量: 403.5 g/mol
InChI 键: YXQKATYWPALKQJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide, also known as TAK-875, is a novel antidiabetic drug that has been developed by Takeda Pharmaceuticals. It is a selective agonist of the G-protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. TAK-875 has shown promising results in preclinical and clinical studies, and is currently being evaluated for its efficacy and safety in the treatment of type 2 diabetes.

作用机制

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide is a selective agonist of the GPR40 receptor, which is expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion. Activation of GPR40 by N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide leads to the release of insulin from beta cells in response to glucose, without affecting insulin secretion in the absence of glucose. This glucose-dependent mechanism of action is thought to reduce the risk of hypoglycemia and weight gain, which are common side effects of other antidiabetic drugs.
Biochemical and Physiological Effects:
N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has been shown to improve glucose-stimulated insulin secretion in a glucose-dependent manner, without affecting insulin secretion in the absence of glucose. This selective effect is thought to reduce the risk of hypoglycemia and weight gain, which are common side effects of other antidiabetic drugs. N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has also been shown to improve glycemic control and reduce fasting plasma glucose levels in patients with type 2 diabetes, with a low risk of hypoglycemia and no significant adverse effects on body weight or cardiovascular function.

实验室实验的优点和局限性

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has several advantages for lab experiments, including its selective mechanism of action, which allows for glucose-dependent insulin secretion and reduces the risk of hypoglycemia and weight gain. N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide also has a low risk of adverse effects on body weight or cardiovascular function, which makes it a safer option for long-term use. However, N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has some limitations for lab experiments, including its relatively new status as a drug and the need for further studies to evaluate its long-term safety and efficacy.

未来方向

There are several future directions for research on N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide, including its use in combination with other antidiabetic drugs to improve glycemic control and reduce the risk of adverse effects. Other potential areas of research include the development of new analogs of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide with improved pharmacokinetic and pharmacodynamic properties, as well as the evaluation of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide in other metabolic disorders such as obesity and metabolic syndrome. Further studies are also needed to evaluate the long-term safety and efficacy of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide in patients with type 2 diabetes.

合成方法

The synthesis of N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-methoxyphenylboronic acid with 2-bromoethylamine hydrobromide to form the corresponding amine. This amine is then coupled with N-methylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired sulfonamide. The final step involves the reaction of the sulfonamide with 2-oxoethylpiperazine in the presence of a base such as triethylamine to form N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide.

科学研究应用

N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in the treatment of type 2 diabetes. Preclinical studies have shown that N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide improves glucose-stimulated insulin secretion in a glucose-dependent manner, without causing hypoglycemia or weight gain. Clinical trials have demonstrated that N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide improves glycemic control and reduces fasting plasma glucose levels in patients with type 2 diabetes, with a low risk of hypoglycemia and no significant adverse effects on body weight or cardiovascular function.

属性

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-21(28(25,26)17-8-4-3-5-9-17)16-20(24)23-14-12-22(13-15-23)18-10-6-7-11-19(18)27-2/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQKATYWPALKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。